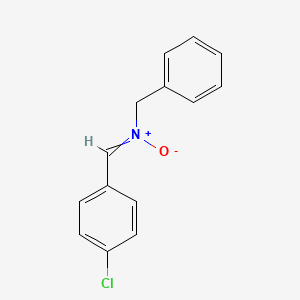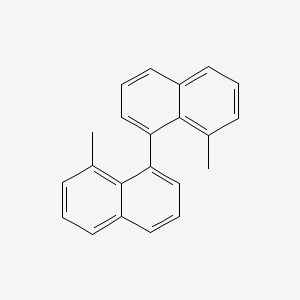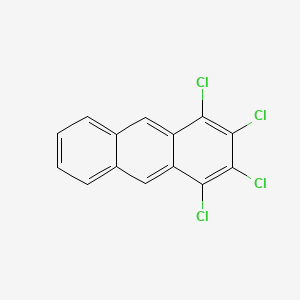
1,2,3,4-Tetrachloroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrachloroanthracene is a polycyclic aromatic hydrocarbon with the chemical formula C14H6Cl4 It is a derivative of anthracene, where four chlorine atoms are substituted at the 1, 2, 3, and 4 positions of the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloroanthracene can be synthesized through several methods. One common approach involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination of the anthracene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the chlorination of anthracene in a controlled environment, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrachloroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloroanthraquinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products
Oxidation: Tetrachloroanthraquinone.
Reduction: Dichloroanthracene derivatives.
Substitution: Hydroxy or amino-substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrachloroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other chlorinated aromatic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrachloroanthracene involves its interaction with molecular targets through its aromatic and chlorinated structure. The compound can intercalate into nucleic acids, disrupting DNA replication and transcription processes. Additionally, its chlorinated nature allows it to participate in electron transfer reactions, influencing cellular redox states and potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrachlorobenzene: A chlorinated benzene derivative with similar chlorination patterns but different aromatic ring structure.
2,3,6,7-Tetrachloroanthracene: Another chlorinated anthracene derivative with chlorine atoms at different positions.
Tetrachlorodibenzodioxin: A chlorinated dioxin with a similar toxicological profile.
Uniqueness
1,2,3,4-Tetrachloroanthracene is unique due to its specific chlorination pattern on the anthracene ring, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
25283-02-7 |
|---|---|
Molekularformel |
C14H6Cl4 |
Molekulargewicht |
316.0 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloroanthracene |
InChI |
InChI=1S/C14H6Cl4/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)12(16)14(18)13(11)17/h1-6H |
InChI-Schlüssel |
GGOFJXABVRZLJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C(=C3Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


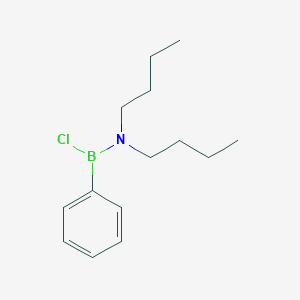
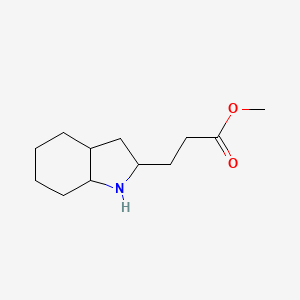
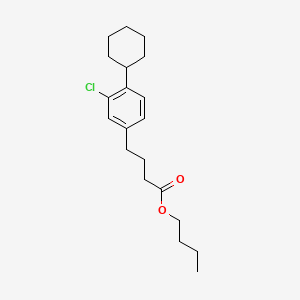

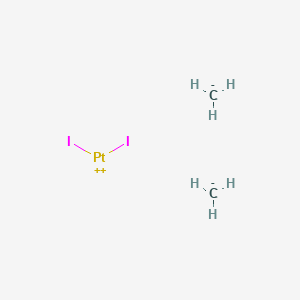

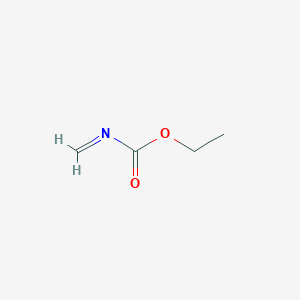
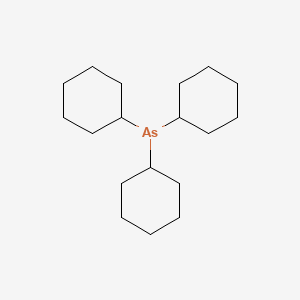
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
